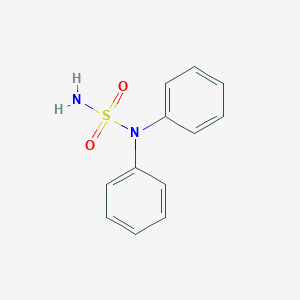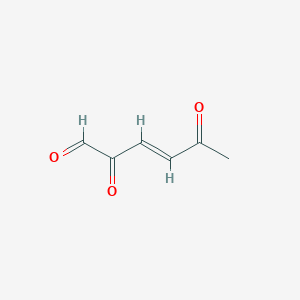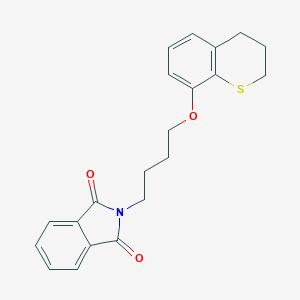
8-((4-Phthalimidobutyl)oxy)thiochroman
Übersicht
Beschreibung
8-((4-Phthalimidobutyl)oxy)thiochroman is a synthetic organic compound that belongs to the class of thiochromans.
Vorbereitungsmethoden
The synthesis of 8-((4-Phthalimidobutyl)oxy)thiochroman typically involves a multi-step process. One common method includes the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to form 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones . The specific synthetic route for this compound involves the reaction of 4-phthalimidobutyl bromide with thiochroman-4-one under basic conditions.
Analyse Chemischer Reaktionen
8-((4-Phthalimidobutyl)oxy)thiochroman undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phthalimide moiety, leading to the formation of different derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Medicine: Due to its structural similarity to other biologically active thiochromans, it is being investigated for its potential therapeutic effects, including antileishmanial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 8-((4-Phthalimidobutyl)oxy)thiochroman involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and proteins. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
8-((4-Phthalimidobutyl)oxy)thiochroman can be compared to other thiochroman derivatives, such as thiochroman-4-one and thioflavanones. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. For example, thiochroman-4-one derivatives have been shown to possess antileishmanial activity, while thioflavanones are known for their antioxidant properties .
Eigenschaften
IUPAC Name |
2-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c23-20-16-9-1-2-10-17(16)21(24)22(20)12-3-4-13-25-18-11-5-7-15-8-6-14-26-19(15)18/h1-2,5,7,9-11H,3-4,6,8,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILQLILPMLTWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OCCCCN3C(=O)C4=CC=CC=C4C3=O)SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165432 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153804-48-9 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153804489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

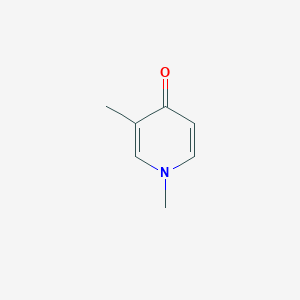
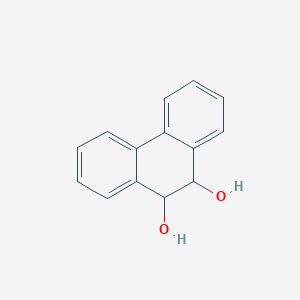
![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)
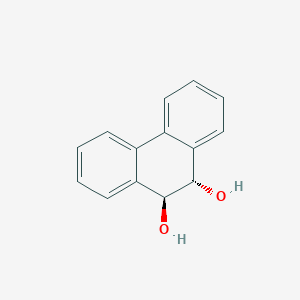


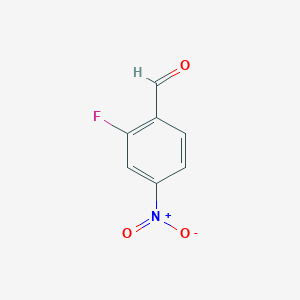
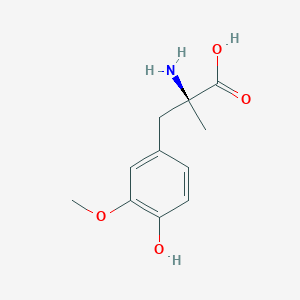

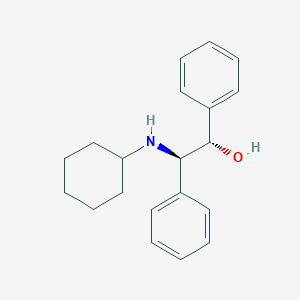
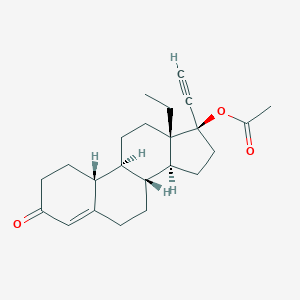
![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)
